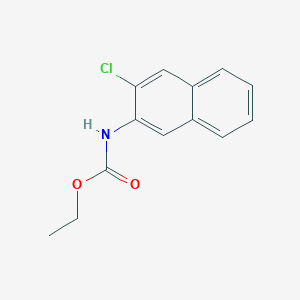

Ethyl 3-chloronaphthalene-2-carbamate

Description

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

ethyl N-(3-chloronaphthalen-2-yl)carbamate |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14/h3-8H,2H2,1H3,(H,15,16) |

InChI Key |

ZSICYKKSKFDWIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=CC=CC=C2C=C1Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves carbamylation of 3-chloro-2-naphthalenamine using ethyl chloroformate. This method leverages nucleophilic substitution, where the amine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond.

Procedure :

-

Dissolve 3-chloro-2-naphthalenamine (1 equiv) in dry tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add triethylamine (1.1 equiv) dropwise at 0–5°C under inert atmosphere.

-

Introduce ethyl chloroformate (1.05 equiv) slowly, maintaining temperature ≤10°C.

-

Stir for 4–6 hours, then quench with ice-cold water.

-

Extract with ethyl acetate, dry over anhydrous MgSO₄, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Optimization Insights

-

Temperature Control : Reactions conducted above 10°C risk forming ureas or bis-carbamates.

-

Solvent Choice : THF enhances solubility of intermediates, while DCM minimizes side reactions.

-

Catalyst-Free : Unlike metal-catalyzed methods, this approach avoids contamination from residual catalysts.

Reformatzky Reaction with Isocyanate Intermediates

Isocyanate Synthesis and Carbamate Formation

This method involves generating 3-chloro-2-naphthyl isocyanate followed by reaction with a Reformatzky reagent (ethyl zinc bromide acetate).

Procedure :

Advantages and Limitations

-

Regioselectivity : The Reformatzky reagent selectively targets isocyanates without affecting chloro-substituents.

-

Challenges : Isocyanate handling requires stringent safety measures due to toxicity.

Continuous-Flow Synthesis Using CO₂ and Alkyl Halides

DBU-Mediated Carbamation

A novel approach utilizes continuous-flow reactors to couple 3-chloro-2-naphthalenamine with CO₂ and ethyl bromide in the presence of 1,8-diazabicycloundec-7-ene (DBU).

Procedure :

Scalability and Environmental Impact

-

Throughput : Achieves 90% conversion in 50 minutes, ideal for industrial scale-up.

-

Sustainability : Avoids stoichiometric bases, reducing waste.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Amine Carbamylation | 75–85 | 4–6 hours | High purity, no metal catalysts | Requires toxic ethyl chloroformate |

| Reformatzky Reaction | 70–77 | 8–12 hours | Regioselective, mild conditions | Hazardous isocyanate intermediates |

| Continuous-Flow Synthesis | 45–78 | <1 hour | Scalable, eco-friendly | Lower yields for sterically hindered amines |

Challenges in Purification and Characterization

Chromatographic Challenges

Spectroscopic Characterization

Industrial Applications and Patent Landscape

Key Patents and Innovations

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloronaphthalene-2-carbamate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Substitution: The chlorine atom on the naphthyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide can be used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.

Major Products Formed:

Hydrolysis: Formation of N-(3-chloro-2-naphthyl)carbamic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

Chemistry: Ethyl 3-chloronaphthalene-2-carbamate is used as an intermediate in the synthesis of various organic compounds. It can be used in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: In medicinal chemistry, Ethyl 3-chloronaphthalene-2-carbamate can be used as a building block for the synthesis of drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: The compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-chloronaphthalene-2-carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically, the compound interacts with specific proteins or enzymes, altering their activity and leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-chloronaphthalene-2-carbamate belongs to a broader class of chlorinated aromatic carbamates. Below is a detailed comparison with key analogues:

Substituent Position and Lipophilicity

The position and number of chlorine substituents significantly influence lipophilicity, a determinant of bioavailability and membrane permeability. For example:

- Ethyl 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate (4a–i): Introducing a second chlorine at the phenylamino group (e.g., 3-chlorophenyl) increases log k by ~0.5 units compared to non-chlorinated analogues, enhancing lipid solubility .

- Ethyl 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamate (6a–i): Dichlorination further elevates log k (~1.2 units higher than mono-chlorinated derivatives), demonstrating additive effects of halogenation on hydrophobicity .

In contrast, ethyl 3-chloronaphthalene-2-carbamate lacks the phenylamino carbonyl group present in compounds 4a–i and 6a–i, resulting in a lower log k (~2.8 vs. ~3.5–4.0 for dichlorinated analogues) . This suggests reduced lipophilicity compared to more heavily halogenated derivatives.

Structural Analogues in Environmental and Commercial Contexts

- 2-Chloronaphthalene (CAS 91-58-7) : A simpler chlorinated naphthalene lacking the carbamate group. Its environmental persistence and toxicity are well-documented, with EPA monitoring codes (e.g., 34581–34585) reflecting its regulatory significance . Compared to ethyl 3-chloronaphthalene-2-carbamate, 2-chloronaphthalene exhibits higher volatility but lower polarity due to the absence of the carbamate moiety.

- 1-Chloronaphthalene (CAS 90-13-1) : Positional isomerism alters physicochemical behavior; 1-chloronaphthalene has a higher melting point (∼−2°C vs. ∼−30°C for 2-chloronaphthalene) due to crystal packing differences .

Data Tables

Table 1: Lipophilicity (log k) of Selected Carbamates

| Compound Name | Substituent Pattern | log k |

|---|---|---|

| Ethyl 3-chloronaphthalene-2-carbamate | Naphthalene-3-Cl, 2-carbamate | 2.8 |

| Ethyl 4-chloro-2-[(3-chlorophenyl)carbamate] | Phenyl-3-Cl, 4-Cl | 3.5 |

| Ethyl 4-chloro-2-[(3,4-dichlorophenyl)carbamate] | Phenyl-3,4-diCl | 4.0 |

Data derived from HPLC analyses referenced in .

Table 2: Regulatory and Physicochemical Profiles of Chloronaphthalenes

Key Findings

- Lipophilicity Trends : Dichlorinated phenyl carbamates (e.g., 6a–i) exhibit the highest log k values, while ethyl 3-chloronaphthalene-2-carbamate shows moderate lipophilicity due to its single chlorine and carbamate group .

- Environmental Impact : Chloronaphthalenes (e.g., 1- and 2-chloronaphthalene) are prioritized in EPA monitoring due to their persistence, whereas carbamate derivatives like ethyl 3-chloronaphthalene-2-carbamate lack extensive environmental data .

- Synthetic Challenges : Naphthalene-based carbamates require more complex regioselective synthesis compared to benzene analogues .

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloronaphthalene-2-carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of a naphthalene precursor with ethyl chloroformate or ethyl iodide under basic conditions (e.g., NaH or K₂CO₃) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while non-polar solvents minimize side reactions .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity for chlorination at the 3-position .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of Ethyl 3-chloronaphthalene-2-carbamate?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm) . Chlorine substitution deshields adjacent carbons, observable in DEPT-135 spectra .

- IR : Carbamate C=O stretching appears at ~1700 cm⁻¹, and aromatic C-Cl absorption at ~750 cm⁻¹ .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 265 (C₁₃H₁₂ClNO₂) and fragment ions (e.g., loss of –OCH₂CH₃ at m/z 209) confirm the structure .

Q. What are the recommended protocols for preliminary toxicity screening of Ethyl 3-chloronaphthalene-2-carbamate in vitro?

- Methodological Answer :

- Cell viability assays : Use MTT or resazurin reduction in human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines, with exposure durations of 24–72 hours .

- Dose-response curves : Test concentrations from 1 μM to 100 μM to establish IC₅₀ values .

- Control considerations : Include chloronaphthalene derivatives (e.g., 2-chloronaphthalene) as reference toxicants .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of Ethyl 3-chloronaphthalene-2-carbamate with cytochrome P450 enzymes?

- Methodological Answer :

- Protein preparation : Retrieve CYP3A4 or CYP2E1 structures from the PDB. Optimize hydrogen bonding and protonation states using tools like AutoDock Tools .

- Ligand parameterization : Assign partial charges to the compound using AM1-BCC methods in Open Babel .

- Docking analysis : Use AutoDock Vina to simulate binding poses, focusing on hydrophobic interactions between the naphthalene ring and enzyme active sites . Validate with MD simulations to assess binding stability .

Q. How can HPLC-MS resolve structural ambiguities in synthetic byproducts of Ethyl 3-chloronaphthalene-2-carbamate?

- Methodological Answer :

- Column selection : C18 reversed-phase columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate polar byproducts .

- Mass detection : High-resolution MS (Q-TOF) identifies exact masses of impurities. For example, a byproduct with m/z 281.0521 suggests di-chlorination (C₁₃H₁₁Cl₂NO₂) .

- Fragmentation patterns : MS/MS spectra distinguish regioisomers (e.g., 3-chloro vs. 4-chloro derivatives) via diagnostic ions like [M-Cl]⁺ .

Q. How should conflicting toxicity data in literature be addressed for Ethyl 3-chloronaphthalene-2-carbamate?

- Methodological Answer :

- Meta-analysis : Compare studies using PRISMA guidelines, noting variables like exposure duration, cell lines, and solvent carriers (e.g., DMSO vs. ethanol) .

- Reproducibility testing : Replicate key experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., oxidative stress markers like HMOX1) across conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.